

# 4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)pyridin-2(1H)-one

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## Technical Guide: 4-(Hydroxymethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(Hydroxymethyl)pyridin-2(1H)-one**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

## Core Molecular Data

The fundamental molecular characteristics of **4-(Hydroxymethyl)pyridin-2(1H)-one** are summarized in the table below.

| Property          | Value                              | Citations                               |
|-------------------|------------------------------------|---|
| Molecular Formula | C6H7NO2                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 125.13 g/mol                       | <a href="#">[3]</a>                     |
| CAS Number        | 127838-58-8                        | <a href="#">[1]</a>                     |
| IUPAC Name        | 4-(hydroxymethyl)pyridin-2(1H)-one |   |
| Physical Form     | Solid                              |   |
| Boiling Point     | 428°C at 760 mmHg                  |   |

## Synthesis Protocols

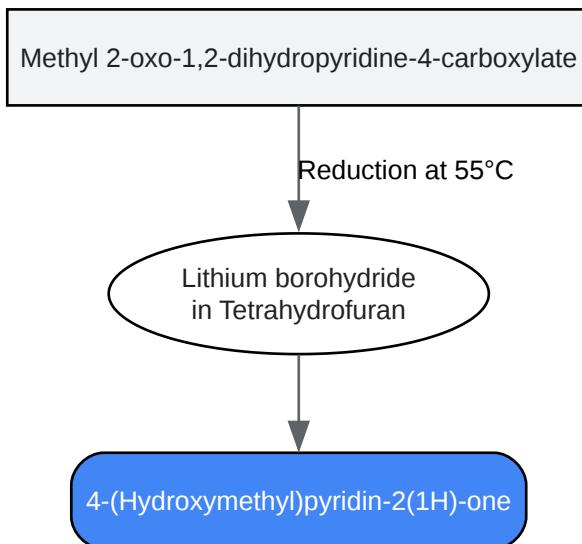
The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. While multiple synthetic routes to the pyridinone core exist, a specific pathway for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** has been reported.

## Reduction of a Carboxylate Precursor

A documented method for the synthesis of **4-(hydroxymethyl)pyridin-2(1H)-one** involves the reduction of a methyl carboxylate precursor.

### Experimental Workflow

## Synthesis Workflow for 4-(Hydroxymethyl)pyridin-2(1H)-one

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Caption: A high-level overview of the synthesis of **4-(Hydroxymethyl)pyridin-2(1H)-one**.

#### Methodology:

The synthesis proceeds via the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. The reaction is carried out using lithium borohydride as the reducing agent in a tetrahydrofuran solvent. The reaction mixture is typically heated to around 55°C to facilitate the conversion. Following the reduction, the reaction is quenched with water and further processed to isolate the final product, **4-(hydroxymethyl)pyridin-2(1H)-one**.

## Potential Biological Activity and Signaling Pathways

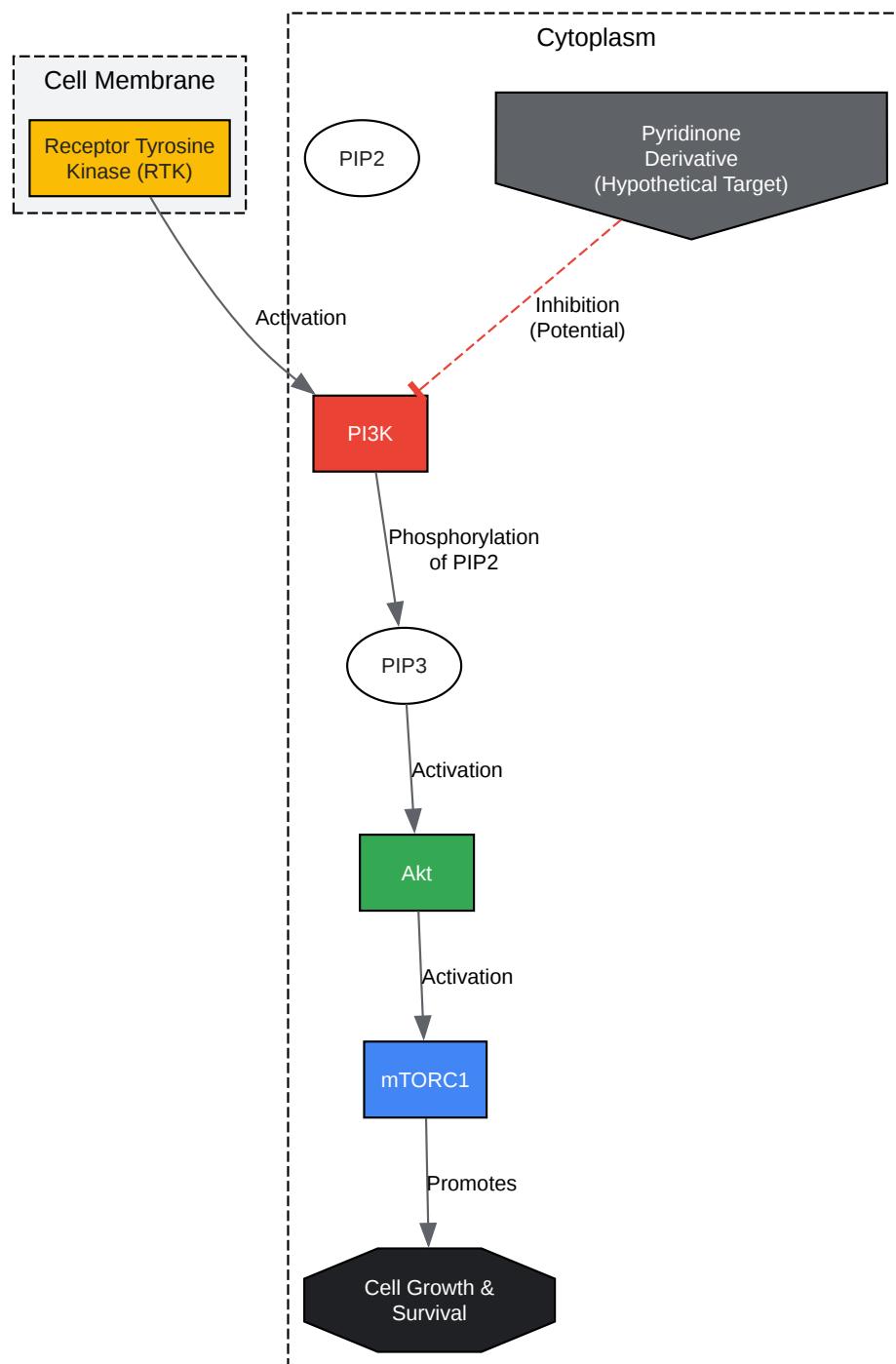
While specific biological targets for **4-(Hydroxymethyl)pyridin-2(1H)-one** are not extensively documented in publicly available literature, the pyridinone scaffold is a recognized privileged structure in medicinal chemistry.<sup>[2]</sup> Derivatives of pyridinone have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[2]</sup>

Given the structural class, it is plausible that **4-(Hydroxymethyl)pyridin-2(1H)-one** could exhibit activity through modulation of signaling pathways targeted by other pyridinone-containing molecules. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

## Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a known target for some classes of pyridinone derivatives. It is important to note that the interaction of **4-(Hydroxymethyl)pyridin-2(1H)-one** with this pathway has not been experimentally confirmed and this serves as a general example for the compound class.

## Potential Target Pathway for Pyridinone Derivatives

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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

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## References

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- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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